molecular formula C14H17N5O3 B2938060 3-methoxy-1-methyl-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1351605-48-5

3-methoxy-1-methyl-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2938060
CAS No.: 1351605-48-5
M. Wt: 303.322
InChI Key: MZDAQXSYVIPJJK-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

3-methoxy-1-methyl-N-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)-1H-pyrazole-4-carboxamide, due to its structural complexity, is a topic of interest in synthetic chemistry. Its synthesis involves multi-step reactions, including the use of hydrazine hydrate for the formation of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These intermediates are crucial for developing novel pyrazolo[1,5-a]pyrimidine derivatives, further elaborated through reactions with acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Anticancer Activity

The structural features of this compound derivatives play a significant role in their cytotoxicity against cancer cell lines. The synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases have been investigated for their in vitro cytotoxic activity. These studies aim to understand the structure-activity relationships that underpin their potential as anticancer agents, with tests conducted against various human cancer cell lines to evaluate their efficacy and potency (Hassan, Hafez, Osman, & Ali, 2015).

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-19-9-11(14(18-19)22-2)13(21)17-8-12(20)16-7-10-4-3-5-15-6-10/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDAQXSYVIPJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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